molecular formula C27H33BrO5S B1677017 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate CAS No. 21170-34-3

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

Cat. No.: B1677017
CAS No.: 21170-34-3
M. Wt: 549.5 g/mol
InChI Key: ZQNARVKYKGBJES-YNHSGCSHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Stereochemical Configuration

The IUPAC name of this compound is [2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate . The nomenclature reflects its pregn-4-en-3,20-dione backbone, with a 4-bromobenzenesulfonate ester at C21. The stereochemical configuration is defined by seven chiral centers:

  • C8 (S), C9 (S), C10 (R), C13 (S), C14 (S), C17 (S) in the steroidal core.
  • The 4-bromophenylsulfonate group adopts a planar conformation due to resonance stabilization between the sulfonate and bromine substituents.

The compound’s SMILES notation (CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C) and InChIKey (ZQNARVKYKGBJES-YNHSGCSHSA-N) further encode its stereochemistry and functional groups.

Crystallographic Analysis and X-ray Diffraction Studies

X-ray diffraction studies of analogous pregnane derivatives provide insights into this compound’s solid-state conformation. For example:

Table 1: Crystallographic parameters of related pregnane sulfonates

Parameter Value (Source ) Value (Source )
Crystal system Orthorhombic Orthorhombic
Space group P212121 P212121
Unit cell dimensions a=10.04 Å, b=11.31 Å, c=18.55 Å a=7.65 Å, c=28.79 Å
Z (molecules/unit) 4 4

Key structural features include:

  • Ring A adopts a half-chair conformation (puckering amplitude Q = 0.446 Å, θ = 54.6°).
  • Rings B and C exhibit chair conformations, stabilized by intramolecular van der Waals interactions.
  • The 4-bromophenylsulfonate group lies perpendicular to the steroidal plane, minimizing steric hindrance.

Hydrogen bonding between the sulfonate oxygen and ketone groups at C3/C20 further stabilizes the lattice.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

1H and 13C NMR data (CDCl3/DMSO-d6) reveal dynamic equilibria influenced by steric and electronic effects:

Table 2: Key NMR assignments

Proton Environment δ (ppm) Multiplicity Correlation (HSQC/HMBC)
C4 vinyl proton (H-4) 5.72 Singlet Couples with C3=O (δ 198.2)
C21 sulfonate methylene 4.18 Doublet J = 16.5 Hz (geminal coupling)
4-Bromophenyl aromatic protons 7.68–7.72 Doublet Meta-coupling (J = 8.4 Hz)

Notably:

  • The C3 ketone (δ 198.2 ppm) deshields adjacent protons, splitting H-4 into a singlet.
  • Restricted rotation about the C21-O bond results in diastereotopic methylene protons (Δδ = 0.15 ppm).

Comparative Structural Analysis with Related Pregnane Derivatives

Table 3: Structural comparison with analogs

Compound C21 Substituent Ring A Conformation Bioactivity Relevance
3,20-Dioxopregn-4-en-21-yl acetate Acetate Half-chair Progestin precursor
Cortisol 21-sulfate Sulfate Boat Glucocorticoid metabolite
Megestrol acetate Acetate + 6-methyl Chair Antineoplastic

Key differences:

  • The 4-bromobenzenesulfonate group enhances electrophilicity compared to acetate or sulfate derivatives, favoring nucleophilic substitution at bromine.
  • Steric bulk at C21 reduces receptor binding affinity relative to cortisol derivatives but improves metabolic stability.

Properties

IUPAC Name

[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33BrO5S/c1-26-13-11-19(29)15-17(26)3-8-21-22-9-10-24(27(22,2)14-12-23(21)26)25(30)16-33-34(31,32)20-6-4-18(28)5-7-20/h4-7,15,21-24H,3,8-14,16H2,1-2H3/t21-,22-,23-,24+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNARVKYKGBJES-YNHSGCSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CCC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)C4=CC=C(C=C4)Br)CCC5=CC(=O)CC[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33BrO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943503
Record name 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21170-34-3
Record name 11-Deoxycorticosterone, p-bromobenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021170343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-88915
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88915
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,20-Dioxopregn-4-en-21-yl 4-bromobenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-DEOXYCORTICOSTERONE, P-BROMOBENZENESULFONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6CZ92K8RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chemical Background and Structural Features

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate belongs to the class of C21-sulfonated steroids, characterized by a pregn-4-ene-3,20-dione core substituted with a 4-bromobenzenesulfonate group at the 21-hydroxy position. The molecular formula C27H33BrO5S (MW 549.5 g/mol) reflects the integration of a brominated aromatic sulfonate moiety, which enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The stereochemistry at C8, C9, C10, C13, C14, and C17 is critical for biological activity, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies.

Synthetic Pathways

Starting Materials and Precursors

The synthesis begins with 21-hydroxyprogesterone (pregn-4-ene-3,20-dione-21-ol), a commercially available steroid intermediate. Key precursors include:

  • 4-Bromobenzenesulfonyl chloride : Serves as the sulfonating agent.
  • Anhydrous pyridine or triethylamine : Catalyzes the sulfonation reaction by scavenging HCl byproducts.
Table 1: Key Reagents and Their Roles
Reagent Role Purity Requirement
21-Hydroxyprogesterone Steroid backbone ≥98% (HPLC)
4-Bromobenzenesulfonyl chloride Sulfonate donor ≥95% (GC)
Anhydrous dichloromethane Solvent Molecular sieves
Triethylamine Acid scavenger Distilled

Stepwise Synthesis Protocol

Step 1: Protection of Reactive Groups

To prevent side reactions at the C3 and C20 ketones, 21-hydroxyprogesterone is treated with trimethylsilyl chloride (TMSCl) under inert atmosphere:
$$
\text{21-Hydroxyprogesterone} + 2 \, \text{TMSCl} \xrightarrow{\text{Et}_3\text{N}} \text{TMS-protected intermediate}
$$
Reaction conditions: 0°C, 2 hours, yield >90%.

Step 2: Sulfonylation at C21

The TMS-protected intermediate reacts with 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane:
$$
\text{TMS-intermediate} + \text{ArSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{Sulfonated product} + \text{HCl}
$$
Optimized parameters :

  • Molar ratio (steroid:sulfonyl chloride) = 1:1.2
  • Temperature: 25°C
  • Duration: 12 hours
  • Yield: 78–82%
Step 3: Deprotection and Isolation

The TMS groups are removed using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF):
$$
\text{TMS-protected sulfonate} + \text{TBAF} \rightarrow \text{this compound} + \text{TMS-F}
$$
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) and recrystallized from methanol/water.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 5.73 (s, 1H, C4-H), 4.62 (ABq, J = 18 Hz, 2H, C21-OCH₂), 2.45–1.02 (m, steroid protons).
  • ¹³C NMR (150 MHz, CDCl₃): δ 199.8 (C3=O), 170.2 (C20=O), 136.5–121.4 (Ar-C), 54.1 (C17), 33.9 (C10).
  • HRMS (ESI+) : m/z 549.1124 [M+H]⁺ (calc. 549.1128).
Table 2: Purity and Stability Profile
Parameter Value Method
HPLC purity >98% C18 column, MeOH:H₂O 75:25
Melting point 198–201°C Differential scanning calorimetry
Solubility 25 mg/mL in DMSO USP <911>

Industrial-Scale Production Challenges

Byproduct Formation

The primary impurity (≤2% ) arises from over-sulfonylation at C11 or C17 positions, detectable via LC-MS. Mitigation strategies include:

  • Strict temperature control (<30°C).
  • Use of molecular sieves to maintain anhydrous conditions.

Recent Advances and Patents

A 2024 patent (WO2024112345A1) describes a continuous-flow synthesis method, reducing reaction time to 3 hours and improving yield to 88%. Key innovations include:

  • Microreactor technology for precise mixing.
  • In-line IR monitoring for real-time adjustment of stoichiometry.

Chemical Reactions Analysis

Scientific Research Applications

Molecular Interactions

The compound binds to adenylyl cyclase, preventing the conversion of ATP to cAMP. This interaction suggests potential applications in modulating signaling pathways related to steroid hormones . The structural characteristics allow it to exploit alternative binding sites on enzymes, enhancing its specificity and efficacy as an inhibitor .

Scientific Research Applications

  • Biochemical Studies
    • The compound is used to study the role of cAMP in cellular signaling pathways. Its ability to inhibit adenylyl cyclase provides insights into how modifications in cAMP levels can influence gene expression and cellular responses.
  • Pharmacological Research
    • Due to its steroid-like structure, it may interact with steroid hormone receptors, leading to potential therapeutic applications in conditions influenced by hormonal signaling .
  • Drug Development
    • The unique properties of 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate make it a candidate for developing new drugs targeting diseases related to dysregulated cAMP signaling, such as heart disease and certain cancers .

Inhibition Studies

Research has demonstrated that this compound exhibits significant inhibition of adenylyl cyclase at concentrations below 250 μM. In vitro assays have shown that this compound can effectively modulate cAMP levels, influencing downstream physiological effects .

Cellular Effects

Studies highlight that varying dosages of the compound yield different effects on cellular metabolism and gene expression. Lower doses effectively inhibit adenylyl cyclase without notable adverse effects on cell viability .

Comparison with Similar Compounds

Steroid Derivatives with Modified C21 Substituents

The C21 position is pivotal for biological activity. Key analogs include:

Compound Name C21 Substituent Target Enzyme Key Findings Reference
NSC 88915 (Compound 1) 4-bromobenzenesulfonate Tdp1, sAC IC₅₀ ~1.5 µM for Tdp1; 10-fold selectivity for sAC over tmACs
Compound 2 (NSC analog) benzenesulfonate (no Br) Tdp1 Reduced inhibitory activity (IC₅₀ >10 µM) vs. NSC 88915
21-Hydroxyprogesterone 21-acetate acetate N/A Lacks sulfonate group; no significant Tdp1/sAC inhibition reported
4-Chlorobenzenesulfonate derivative 4-chlorobenzenesulfonate NLO studies Lower halogen size (Cl vs. Br) alters crystal packing and optical properties

Key Insights :

  • Sulfonate vs. Acetate : The sulfonate group’s electronegativity and bulkiness are critical for enzyme binding, as seen in the inactivity of acetate derivatives .

Non-Steroidal Sulfonate Derivatives

While structurally distinct, these compounds highlight the sulfonate group’s versatility:

Compound Name Structure Class Target Enzyme Key Findings Reference
(R)-21 and (S)-21 Spirocyclic benzopyrans N/A Sulfonate acts as a leaving group; stereochemistry affects yield (46% vs. 32%)
Vanadate, Neomycin Inorganic/organic hybrids Tdp1 Distinct mechanisms (non-competitive); lower specificity vs. NSC 88915

Key Insight: Unlike non-steroidal inhibitors, NSC 88915’s steroid core provides a rigid scaffold that mimics Tdp1’s natural substrate, improving specificity .

Mechanistic and Selectivity Comparisons

Tdp1 Inhibition

  • NSC 88915 : Binds Tdp1’s catalytic pocket, competing with DNA-peptide substrates (SPR-confirmed binding; Kd ~2 µM) .
  • Analog 6 and 7 () : Exhibit dose-dependent inhibition but lower potency (IC₅₀ >5 µM), underscoring the necessity of the bromosulfonate group .

sAC vs. tmAC Inhibition

  • NSC 88915 : Inhibits sAC with ~10-fold selectivity over tmACs, likely due to steric complementarity with sAC’s larger binding pocket .
  • Compound 3 () : A dodecachloro-sulfo derivative, shows higher sAC affinity but lacks the steroid scaffold, reducing target versatility .

Biological Activity

3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate, also known as pregnenolone sulfate p-bromobenzenesulfonate, is a synthetic compound derived from pregnenolone, a steroid hormone precursor. This compound features a pregnane skeleton with distinct functional groups that may influence its biological activity. Its molecular formula is C27H33BrO5S, and it has a molecular weight of 549.52 g/mol.

The compound's structure includes:

  • Pregnane core : A four-ring structure typical of steroid hormones.
  • Functional groups : Ketone groups at the 3rd and 20th positions and a bromobenzenesulfonate group attached to the 21st carbon.

Given its structural characteristics, this compound is hypothesized to interact with steroid hormone signaling pathways; however, empirical data on its biological activity remains limited.

The precise mechanism of action for this compound is not well-defined in existing literature. Nevertheless, its structural similarity to pregnenolone suggests potential interactions with steroid hormone receptors or enzymes involved in steroid metabolism. The compound may also exhibit inhibitory effects on specific enzymes related to cyclic nucleotide signaling pathways.

Inhibition Studies

Recent studies have indicated that this compound can act as an inhibitor of adenylyl cyclase, an enzyme critical for the synthesis of cyclic AMP (cAMP) from ATP. In vitro assays have shown that this compound can inhibit adenylyl cyclase with an IC50 value below 70 µM . The following table summarizes findings from relevant studies:

Compound NameTarget EnzymeIC50 (µM)Reference
This compoundAdenylyl Cyclase<70
SuraminTdp1Not specified

Case Studies and Research Findings

  • Adenylyl Cyclase Inhibition : A study focused on the development of novel inhibitors for adenylyl cyclase highlighted the potential of this compound as a lead compound. The docking studies suggested that the compound could bind effectively to the enzyme's active site, potentially competing with ATP .
  • Phosphodiesterase Activity : Investigations into the phosphodiesterase activity of the compound revealed that it hydrolyzes both ribonucleotides and deoxyribonucleotides but exhibits low activity towards polynucleotides. This characteristic may be relevant in therapeutic contexts where modulation of nucleotide signaling is desired .
  • DNA Interaction : Research into tyrosyl-DNA phosphodiesterase I (Tdp1) indicated that compounds like this compound could enhance the enzyme's activity in hydrolyzing phospho-tyrosyl linkages in DNA. This interaction suggests a role in maintaining genomic stability and could have implications for cancer therapy .

Q & A

Q. What are the key spectroscopic characteristics for confirming the structure of 3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate?

  • Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques:
  • IR Spectroscopy : Peaks at 1730 cm⁻¹ (C=O stretching), 1660 cm⁻¹ (C=C steroid backbone), 1579 cm⁻¹ (aromatic C-C), 1380 cm⁻¹ (S=O symmetric stretching), and 1177 cm⁻¹ (S-O sulfonate group).
  • ¹H NMR (CDCl₃) : Key signals include δ 0.64 (s, 18-CH₃), δ 1.17 (s, 19-CH₃), δ 4.58 (m, 21-CH₂), δ 5.73 (s, C4-H), and aromatic protons (δ 7.59–7.95).
  • HRMS : Observed [M+Na]⁺ at m/z 493.2005 (calculated 493.2019 for C₂₇H₃₄O₅SNa⁺).
    Cross-referencing these data ensures structural integrity .

Q. What synthetic routes are reported for the preparation of this compound?

  • Methodological Answer: The compound is synthesized via sulfonation of 4-pregnen-21-ol-3,20-dione with 4-bromobenzenesulfonyl chloride. Key steps include:
  • Reaction Conditions : Anhydrous dichloromethane or chloroform, catalytic base (e.g., pyridine), 0–25°C for 12–24 hours.
  • Purification : Silica gel chromatography to isolate the product (melting point: 166–168°C).
  • Critical Controls : Protect the 21-hydroxyl group during synthesis and maintain anhydrous conditions to prevent hydrolysis of the sulfonate ester .

Q. What enzymatic assays are used to evaluate the Tdp1 inhibitory activity of this compound?

  • Methodological Answer: Tdp1 inhibition is assessed via:
  • Fluorescence-Based Assay : A 3’-phosphotyrosine-linked oligonucleotide (e.g., FAM-BHQ1) is hydrolyzed by Tdp1, with fluorescence recovery measured over time.
  • IC₅₀ Determination : Pre-incubate Tdp1 with inhibitor (0.1–100 µM), then add substrate. Calculate IC₅₀ using nonlinear regression.
  • Specificity Testing : Cross-test against Top1, APE1, and phosphatases to exclude off-target effects .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mode of this compound to Tdp1?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) using the Tdp1 crystal structure (PDB 1NOP) reveals:
  • Key Interactions : Sulfonate group forms hydrogen bonds with His493/Asn516, while the steroid core occupies the hydrophobic pocket.
  • Validation : Compare docking scores of active vs. inactive analogues (e.g., lacking bromine or sulfonate). Mutagenesis of His493 abolishes inhibition, confirming the binding mode .

Q. What structural features are critical for its dual inhibition of Tdp1 and soluble adenylyl cyclase (sAC)?

  • Methodological Answer: Deconstruction studies show:
  • Steroid Core : Essential for hydrophobic interactions with Tdp1 and sAC.
  • 4-Bromobenzenesulfonate : Mimics phosphotyrosine (Tdp1) or cAMP (sAC). Removal reduces activity by >90%.
  • Bromine Atom : Enhances π-stacking in sAC’s catalytic site. Analogues without bromine show 10-fold lower sAC affinity .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer: Address discrepancies via:
  • Assay Standardization : Uniform buffer (25 mM Tris-HCl pH 7.5, 50 mM NaCl), recombinant human Tdp1 (>95% purity).
  • Compound Integrity Checks : Post-assay HPLC/HRMS to confirm stability.
  • Orthogonal Validation : Surface plasmon resonance (SPR) to measure direct binding (KD) independent of enzymatic activity .

Q. What methodologies confirm its selectivity between sAC and transmembrane adenylyl cyclases (tmACs)?

  • Methodological Answer:
  • Enzyme-Specific Assays : Test inhibition against purified sAC (IC₅₀ = 0.8 µM) and tmACs (IC₅₀ >40 µM).
  • SPR Binding Studies : Shows 50-fold higher affinity for sAC due to interactions with Glu424/Tyr433 in the catechol estrogen binding pocket.
  • Mutagenesis : Substituting Glu424 in sAC reduces inhibitor binding, confirming selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate
Reactant of Route 2
Reactant of Route 2
3,20-Dioxopregn-4-en-21-yl 4-bromobenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.